5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, which allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions often involve the use of chiral tertiary amines as catalysts, which facilitate the formation of the desired product with high enantioselectivity .
Chemical Reactions Analysis
5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Cycloaddition: The bicyclic structure allows for further cycloaddition reactions, which can be catalyzed by Lewis acids.
Scientific Research Applications
5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane can be compared with other bicyclic compounds such as camphor, sordarins, and α-santalol, which also feature a [2.2.1] bicyclic core . the presence of the cyclobutylpyrimidinyl group and the oxa-aza bridgehead in this compound makes it unique and potentially more versatile in its applications .
Similar Compounds
Camphor: A naturally occurring bicyclic compound with a [2.2.1] structure.
Sordarins: A class of antifungal agents with a bicyclic core.
α-Santalol: A component of sandalwood oil with a bicyclic structure.
Properties
IUPAC Name |
5-(6-cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-9(3-1)12-5-13(15-8-14-12)16-6-11-4-10(16)7-17-11/h5,8-11H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMSAMQVWMCDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC4CC3CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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